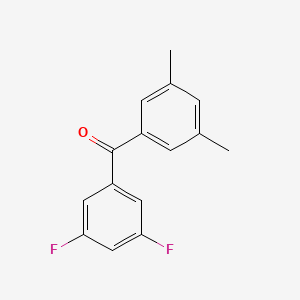

3,5-Difluoro-3',5'-dimethylbenzophenone

Description

Overview of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

The benzophenone scaffold is a ubiquitous and versatile structure in modern chemistry. pschemicals.com These diaryl ketones are not merely synthetic curiosities; they are integral components in a wide array of applications, from medicinal chemistry to materials science. pschemicals.comjk-sci.com In the pharmaceutical realm, benzophenone derivatives are found in numerous biologically active molecules, exhibiting properties that include anticancer, anti-inflammatory, and antimicrobial activities. pschemicals.comjk-sci.com Their unique, twisted three-dimensional structure allows them to interact with biological targets such as enzymes and proteins with high specificity. sigmaaldrich.com

Beyond their biological significance, benzophenones are fundamental building blocks in organic synthesis and materials science. scbt.com They serve as photoinitiators in UV-curing processes for inks and coatings and as UV blockers in packaging to prevent photodegradation. scbt.com In the field of electronics, the benzophenone core is recognized for its stability and electron-accepting properties, making it a valuable component in the design of materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgvaia.com The ability to systematically modify the phenyl rings of the benzophenone structure allows for the fine-tuning of its electronic and photophysical properties. rsc.org

Significance of Fluorine Substitution in Aromatic Ketones

The strategic incorporation of fluorine atoms into organic molecules, particularly aromatic systems, is a cornerstone of modern medicinal and materials chemistry. libretexts.org Fluorine's high electronegativity and small atomic size can profoundly alter a molecule's physicochemical properties. libretexts.orgnih.gov When substituted onto an aromatic ketone, fluorine exerts strong inductive electron-withdrawing effects, which can significantly influence the reactivity and electronic characteristics of the molecule. nih.gov

This strategic fluorination can lead to several desirable outcomes:

Enhanced Stability: The strength of the carbon-fluorine bond can increase the metabolic and thermal stability of the compound.

Modulation of Electronic Properties: Fluorine substitution can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), impacting the molecule's photophysical and electrochemical behavior. nih.gov This is particularly relevant in the design of materials for applications like OLEDs. masterorganicchemistry.com

Altered Biological Activity: In a medicinal chemistry context, fluorine can alter a molecule's binding affinity to protein targets and improve its membrane permeability. libretexts.org

In the context of aromatic ketones, fluorination can also enhance photostability and improve spectroscopic properties, making these compounds useful as fluorescent probes. masterorganicchemistry.com The synthesis of novel fluorinated benzophenones is an active area of research, driven by the potential to create new molecules with tailored biological or material functions. sigmaaldrich.comlibretexts.org

Structural Specificity of 3,5-Difluoro-3',5'-dimethylbenzophenone and Research Rationale

The specific structure of this compound is not arbitrary. The placement of its substituents is deliberate, designed to probe or achieve specific chemical properties. The rationale for investigating this particular molecule stems from the combined and distinct influences of its fluoro and methyl groups.

The synthesis of this compound would typically be achieved via a Friedel-Crafts acylation reaction. This well-established method involves reacting 3,5-difluorobenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). cymitquimica.com The electrophilic acylium ion generated from the acyl chloride attacks the electron-rich m-xylene (B151644) ring to form the desired ketone.

The research interest in this molecule is based on the following points:

Electronic Asymmetry: The difluorinated ring is electron-deficient due to the strong inductive effect of the fluorine atoms. Conversely, the dimethylated ring is electron-rich because the methyl groups are electron-donating. This electronic push-pull character across the central carbonyl bridge is a key feature in the design of molecules for nonlinear optics and OLEDs. rsc.org

Steric Influence: The methyl groups on one ring and fluorine atoms on the other create a specific three-dimensional shape. This steric profile can influence how the molecule packs in a solid state or how it fits into the active site of a biological target.

Table 2: Influence of Substituents on Phenyl Rings

| Substituent | Position | Ring | Electronic Effect |

|---|---|---|---|

| Fluorine (F) | 3, 5 | A | Electron-withdrawing |

In essence, this compound serves as a precisely designed molecular probe. Its study contributes to the broader understanding of how subtle changes in molecular architecture can lead to significant changes in function, paving the way for the rational design of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYQJRMABMPGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374252 | |

| Record name | 3,5-Difluoro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-22-9 | |

| Record name | (3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3,5 Difluoro 3 ,5 Dimethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 3,5-Difluoro-3',5'-dimethylbenzophenone, offering insights into the hydrogen, carbon, and fluorine atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on both the difluorinated and dimethylated phenyl rings, as well as the protons of the two methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning them to specific protons in the molecular structure.

Interactive Data Table: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (positions 2', 4', 6') | 7.3 - 7.8 | Multiplet | 3H |

| Aromatic H (positions 2, 4, 6) | 7.0 - 7.3 | Multiplet | 3H |

| Methyl H (positions 3', 5') | ~2.4 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of the molecule. The spectrum for this compound will show a series of peaks, each representing a unique carbon environment. The carbonyl carbon is typically found significantly downfield. The fluorinated carbons will exhibit splitting due to carbon-fluorine coupling (C-F coupling), a key diagnostic feature.

Interactive Data Table: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C | 190 - 200 |

| Aromatic C-F (positions 3, 5) | 160 - 165 (doublet) |

| Aromatic C (positions 1', 3', 5') | 135 - 145 |

| Aromatic C (positions 2', 4', 6') | 125 - 135 |

| Aromatic C (positions 2, 6) | 110 - 120 (doublet) |

| Aromatic C (position 4) | 105 - 115 (triplet) |

| Methyl C (positions 3', 5') | 20 - 25 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. sepscience.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. This technique is also exceptionally useful for assessing the purity of the compound, as fluorine-containing impurities would likely give rise to distinct signals. sepscience.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound (C15H12F2O), which is 246.25 g/mol . scbt.com Analysis of the fragmentation pattern provides further structural confirmation, with characteristic fragments arising from the cleavage of the benzophenone (B1666685) core.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is utilized to identify the functional groups and characterize the chemical bonds present in this compound.

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. The spectrum will also show absorptions corresponding to C-H stretching of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and C-F stretching vibrations.

Interactive Data Table: Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carbonyl (C=O) Stretch | 1650 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

Electronic Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no publicly available experimental data on the ultraviolet-visible (UV-Vis) absorption spectroscopy of this compound. To characterize its photophysical properties, a UV-Vis spectrum would need to be experimentally determined. Such an analysis would typically involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695), cyclohexane) and measuring its absorbance across a range of ultraviolet and visible wavelengths.

The resulting data would ideally be presented in a table format, detailing key parameters such as the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These values are crucial for understanding the electronic transitions within the molecule.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|

Solid-State Structural Elucidation

The solid-state structure of this compound has not been reported in the scientific literature. Elucidation of its crystal structure would provide valuable insights into its molecular conformation and intermolecular interactions.

X-ray Crystallography of this compound and Its Derivatives

No single-crystal X-ray diffraction studies have been published for this compound or its immediate derivatives. A crystallographic analysis would determine its precise three-dimensional structure, including bond lengths, bond angles, and torsion angles. This information is fundamental for understanding the molecule's steric and electronic properties.

Should such data become available, it would be summarized in a crystallographic data table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

X-ray Powder Diffraction (XRPD) for Crystalline Polymorphs

There are no published X-ray Powder Diffraction (XRPD) studies for this compound. XRPD is a key technique for the analysis of polycrystalline materials and is instrumental in identifying and characterizing different crystalline forms, or polymorphs, of a compound. The existence of polymorphism in benzophenone derivatives is a known phenomenon, and an XRPD analysis would be necessary to investigate this possibility for the title compound. sigmaaldrich.com

An XRPD study would involve generating a diffraction pattern of the powdered solid, with the resulting data of peak positions (2θ) and intensities being characteristic of its crystalline form.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Mechanistic Studies of 3,5 Difluoro 3 ,5 Dimethylbenzophenone

Photochemical Reactivity Mechanisms

The photochemistry of benzophenones is characterized by the high efficiency of intersystem crossing to a reactive triplet state upon absorption of UV light. This triplet state is responsible for the majority of its photochemical reactions, most notably hydrogen atom abstraction.

n-π Excitation and Triplet State Formation in Benzophenones*

The photochemical journey of benzophenone (B1666685) begins with the absorption of a photon, which promotes an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group (an n→π* transition). edinst.com This creates the first excited singlet state, S₁(n,π). edinst.com For benzophenone and its derivatives, this S₁ state is very short-lived, rapidly undergoing intersystem crossing (ISC) to the lower-energy triplet state, T₁(n,π), with a quantum yield approaching unity. edinst.combgsu.edu

This ISC process is highly efficient due to the small energy gap between the S₁(n,π) and a higher triplet state, T₂(π,π), and the favorable spin-orbit coupling between these states of different orbital characters. edinst.comacs.org The molecule then internally converts from T₂ to the reactive T₁(n,π) state. acs.orgacs.org The T₁(n,π) state is a diradical species, with unpaired electron density on the carbonyl oxygen, making it a powerful hydrogen atom abstractor. acs.org The lifetime of this triplet state is significantly longer than the singlet state, allowing it to participate in intermolecular reactions. nih.gov

In 3,5-difluoro-3',5'-dimethylbenzophenone, the substituents influence these energy levels. Electron-donating groups, like the dimethyl substituents, and electron-withdrawing groups, like the difluoro substituents, can alter the energies of the nπ* and ππ* states, potentially affecting the rate and efficiency of intersystem crossing. nih.gov

Hydrogen Atom Abstraction Pathways and Radical Recombination

The hallmark reaction of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable donor molecule (R-H). globethesis.com The electrophilic oxygen of the T₁(n,π*) state readily abstracts a hydrogen atom, yielding a benzophenone ketyl radical and a substrate radical (R•). msu.eduresearchgate.net

Mechanism of Hydrogen Abstraction and Recombination

For this compound, the reactivity of the triplet state in hydrogen abstraction would be modulated by its substituents. The electron-withdrawing fluorine atoms would increase the electrophilicity of the carbonyl oxygen, likely enhancing the rate of hydrogen abstraction. Conversely, the electron-donating methyl groups might slightly decrease this reactivity.

Following abstraction, the resulting ketyl radical is relatively stable. msu.edu The fate of the radical pair depends on the reaction conditions. In the classic photoreduction of benzophenone in isopropanol, two ketyl radicals dimerize to form benzopinacol. msu.edu Alternatively, the ketyl radical can undergo other reactions, depending on the nature of the substrate radical and the solvent environment.

Influence of Solvent Environments and Hydrogen Bonding on Photodynamics

The solvent plays a critical role in the photochemistry of benzophenones. scispace.com Solvent polarity and the ability to form hydrogen bonds can significantly alter the energy levels of the excited states and the rates of reaction. scispace.comresearchgate.net

In nonpolar solvents, the photodynamics proceed as typically described. However, in protic (hydrogen-bond donating) solvents like alcohols, the carbonyl group of the benzophenone can form hydrogen bonds with solvent molecules. acs.orgnih.gov These interactions can stabilize the ground state and affect the energy of the n,π* excited state. scispace.comnih.gov Hydrogen bonding can also influence the rate of hydrogen abstraction. Studies have shown that pre-configuring the reactants through hydrogen bonding in a supramolecular complex can accelerate the hydrogen atom abstraction reaction by a factor of ~40 compared to the diffusive rate. acs.orgscispace.com

For this compound, the fluorine atoms can also engage in weaker hydrogen bonding interactions, further complicating the solvent effects. The competition between hydrogen bonding at the carbonyl oxygen and potential interactions with the fluorine atoms would depend on the specific solvent used.

Table 1: Effect of Solvent on Benzophenone Photochemical Processes

| Solvent Type | Interaction | Effect on Photodynamics |

|---|---|---|

| Nonpolar (e.g., n-hexane) | Weak van der Waals forces | "Normal" photochemical behavior. scialert.net |

| Polar Aprotic (e.g., acetonitrile) | Dipole-dipole interactions | Can influence charge transfer character. researchgate.net |

| Polar Protic (e.g., methanol, ethanol) | Hydrogen bonding with carbonyl oxygen | Stabilizes n orbital, can shift n→π* transition; may accelerate H-abstraction. acs.orgscispace.comscialert.net |

Excited State Kinetics and Self-Quenching Phenomena in Crystalline States

In the solid crystalline state, the photodynamics of benzophenones can be dramatically different from those in solution. nih.gov One of the most significant phenomena is self-quenching, where an excited triplet benzophenone molecule is deactivated by a neighboring ground-state molecule. acs.orgresearchgate.net This process can drastically shorten the triplet lifetime, sometimes by orders of magnitude compared to lifetimes in solution. nih.govacs.org

Research on a series of 4,4'-disubstituted benzophenones has shown that this self-quenching occurs via a reductive charge transfer mechanism. nih.govacs.orgresearchgate.net In this "n-type" quenching, an electron is donated from the aryl ring of a ground-state molecule to the electron-deficient oxygen lone pair orbital of the excited triplet molecule. acs.orgresearchgate.net The efficiency of this process is strongly correlated with the electron-donating ability of the substituents on the phenyl rings. nih.govacs.org A Hammett plot analysis revealed a strong correlation between the triplet quenching rate constants and the σ+ values of the substituents, with a reaction constant ρ = -2.85, indicating that more electron-rich benzophenones are deactivated more efficiently. nih.gov

Table 2: Triplet Lifetimes of Substituted Benzophenones in Crystalline vs. Solution States

| Benzophenone Derivative | Substituent σ+ Value | Triplet Lifetime in Crystals | Triplet Lifetime in Solution |

|---|---|---|---|

| 4,4'-Diamino-benzophenone | -1.3 | ~62 ps | ~1-1000 µs |

| Unsubstituted Benzophenone | 0 | Varies | ~1-1000 µs |

Data adapted from studies on self-quenching mechanisms, illustrating the vast range of lifetimes in the crystalline state as a function of electronic substitution. nih.gov

Surface Photochemistry and Substrate Interactions

When benzophenone is adsorbed onto a surface, its photochemical reactivity can be utilized for surface modification. globethesis.com The excited triplet state of benzophenone can abstract hydrogen atoms directly from the substrate material. researchgate.net

Studies using benzophenone adsorbed onto silica (B1680970) and reversed-phase silicas (like RP-8 and RP-18, which have alkyl chains) demonstrate this phenomenon. researchgate.netrsc.org On plain silica, benzophenone primarily exhibits its characteristic phosphorescence from the triplet state. researchgate.net However, on reversed-phase silicas, the triplet benzophenone abstracts hydrogen atoms from the surface's alkyl groups. researchgate.netrsc.org This leads to the formation of the benzophenone ketyl radical, which can be detected by its fluorescence, and results in the degradation of the surface material. researchgate.netrsc.org This reactivity forms the basis for using benzophenone in surface photo-grafting and photo-polymerization. globethesis.com

For this compound, its enhanced hydrogen-abstracting ability (due to the fluoro groups) would likely make it a highly effective agent for surface modification, readily interacting with substrates that possess abstractable hydrogen atoms.

Electron Transfer and Redox Chemistry

While most commonly known as a hydrogen atom abstractor, the triplet excited state of benzophenone can also participate in electron transfer reactions. Depending on the reaction partner, it can act as either an electron acceptor or, more rarely, an electron donor. researchgate.netrsc.org

The triplet state can be quenched by electron transfer, and the relative electron affinities of substituted benzophenones have been studied to understand this behavior. acs.org The electron-withdrawing fluoro groups in this compound would increase the electron affinity of the molecule, making it a better electron acceptor compared to unsubstituted benzophenone.

Conversely, the ability of triplet benzophenone to act as an electron donor is less common but has been demonstrated in the photochemical synthesis of gold and silver nanoparticles. researchgate.net In these cases, the excited benzophenone triplet donates an electron to a metal ion (e.g., Ag⁺), reducing it to its metallic state (Ag⁰) and forming a benzophenone radical cation (BP⁺•). researchgate.net

Furthermore, the benzophenone ketyl radical, formed after hydrogen abstraction, is also redox-active. In its own excited state, the ketyl radical (BPH•(D₁)) has been shown to be a favorable reducing agent, capable of transferring an electron to a range of quencher molecules. nih.govacs.org The rate of this intermolecular electron transfer is dependent on the driving force (-ΔG) of the reaction. acs.org The electronic substituents on the this compound ketyl radical would influence its redox potential and thus its efficacy as a reducing agent in subsequent reactions.

One-Electron Reduction Processes Involving Benzophenone Moieties

Benzophenones are well-known to undergo two successive one-electron reduction processes in aprotic solvents. The first reduction is typically a reversible process that leads to the formation of a stable radical anion, known as a ketyl radical. The second reduction is often irreversible and results in the formation of a dianion.

The reduction potential of benzophenones is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups facilitate the reduction by stabilizing the resulting negative charge, thus shifting the reduction potential to less negative values. Conversely, electron-donating groups destabilize the radical anion and dianion, making the reduction more difficult and shifting the reduction potential to more negative values.

Table 1: Representative One-Electron Reduction Potentials of Substituted Benzophenones in Aprotic Solvents (Note: The following data is for analogous compounds and is intended to illustrate the effect of substituents. Specific experimental data for this compound is not readily available in the cited literature.)

| Compound | First Reduction Potential (V vs. SCE) | Second Reduction Potential (V vs. SCE) |

| Benzophenone | -1.75 | -2.10 |

| 4,4'-Difluorobenzophenone (B49673) | -1.62 | -1.98 |

| 4,4'-Dimethylbenzophenone | -1.83 | -2.25 |

| 3,5-Difluorobenzophenone (B68835) | -1.68 | -2.05 |

| 3,5-Dimethylbenzophenone | -1.80 | -2.21 |

SCE: Saturated Calomel Electrode

Electrochemical Characterization of Fluorinated Benzophenones

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. A typical cyclic voltammogram for a substituted benzophenone in an aprotic solvent would exhibit two reduction peaks in the cathodic scan and, for the first reduction, a corresponding oxidation peak in the anodic scan if the process is reversible.

For this compound, the first reduction to the radical anion is expected to be quasi-reversible, meaning that the peak separation (ΔEp = Epa - Epc) would be slightly greater than the theoretical 59 mV for a fully reversible one-electron process. The second reduction to the dianion is generally irreversible, characterized by the absence of a corresponding oxidation peak on the reverse scan.

The peak potentials (Epc) for the reduction events are influenced by the substituents as discussed previously. The presence of the electron-withdrawing fluorine atoms is expected to shift the reduction peaks to less negative potentials compared to unsubstituted benzophenone, while the electron-donating methyl groups will have the opposite effect. The net effect will determine the final observed peak potentials.

| Compound | Epc1 (V) | Epa1 (V) | ΔEp1 (mV) | Epc2 (V) |

| Benzophenone | -1.75 | -1.68 | 70 | -2.10 |

| 4,4'-Difluorobenzophenone | -1.62 | -1.55 | 70 | -1.98 |

| 4,4'-Dimethylbenzophenone | -1.83 | -1.76 | 70 | -2.25 |

| This compound (Predicted) | -1.70 | -1.63 | 70 | -2.07 |

Epc1 and Epc2 are the cathodic peak potentials for the first and second reductions, respectively. Epa1 is the anodic peak potential for the re-oxidation of the radical anion. ΔEp1 is the peak separation for the first redox couple.

Nucleophilic Aromatic Substitution Reactions at Fluorinated Sites

The presence of fluorine atoms on an aromatic ring that is also activated by a strong electron-withdrawing group, such as the carbonyl group in a benzophenone, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

For this compound, the difluorinated ring is activated towards SNAr by the carbonyl group. The fluorine atoms themselves further enhance the electrophilicity of the ring through their inductive electron-withdrawing effect. The rate of SNAr reactions is generally higher for aryl fluorides compared to other aryl halides because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics of SNAr reactions are typically second order, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile. scispace.com The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com

The activation energy for the SNAr reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups lower the activation energy by stabilizing the negatively charged Meisenheimer intermediate. In this compound, the two fluorine atoms and the carbonyl group effectively stabilize this intermediate, thus facilitating the reaction.

| Fluoroaromatic Compound | Nucleophile | Solvent | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene (B151609) | 4.0 x 10-3 | 54 |

| Pentafluorobenzene | Sodium Methoxide | Methanol | 1.2 x 10-4 | 75 |

| 4-Fluorobenzonitrile | Sodium Azide | DMF | 2.5 x 10-5 | 88 |

DMF: Dimethylformamide

Due to a lack of specific research data on the chemical compound “this compound,” it is not possible to provide a detailed article based on the requested outline. Computational and theoretical investigations, including quantum chemical modeling, molecular dynamics simulations, and reactivity predictions, appear to be limited or not publicly available for this specific molecule.

General information on substituted benzophenones suggests that computational methods are valuable tools for understanding their properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for gaining insights into the photophysical behaviors of such compounds. Similarly, molecular dynamics simulations are employed to analyze conformational possibilities and intermolecular interactions in related molecules. However, without specific studies on this compound, any discussion would be speculative and not meet the required standard of scientific accuracy for the requested article.

Further research would be needed to be published on this compound to provide the specific data required to populate the sections and subsections of the user's request.

Applications of 3,5 Difluoro 3 ,5 Dimethylbenzophenone in Advanced Materials Science

Role in Polymer Synthesis and Engineering

In the realm of polymer science, 3,5-Difluoro-3',5'-dimethylbenzophenone serves as a critical building block for high-performance thermoplastics, particularly derivatives of Poly(aryl ether ketone) (PAEK). Its distinct substitution pattern allows for precise control over polymer architecture and, consequently, its macroscopic properties.

Precursor in Poly(aryl ether ketone) (PAEK) and Polyetheretherketone (PEEK) Derivatives

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance semi-crystalline thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net The most prominent member of this family, Polyetheretherketone (PEEK), is traditionally synthesized via nucleophilic aromatic substitution polycondensation, using monomers like 4,4'-difluorobenzophenone (B49673) and a bisphenolate, such as hydroquinone. nih.govresearchgate.net

The use of this compound, an isomer of the conventional difluorobenzophenone monomer, introduces a significant structural modification. The fluorine atoms at the 3 and 5 positions of the benzoyl group create a "kinked" or non-linear geometry in the polymer backbone. This contrasts with the linear structure derived from 4,4'-difluorobenzophenone. nih.gov This disruption of linearity hinders the efficient packing of polymer chains, which has a profound effect on the material's crystallinity. nih.gov By copolymerizing 3,5-difluorobenzophenone (B68835) derivatives with traditional 4,4'-difluorobenzophenone, researchers can precisely tailor the degree of crystallinity in the resulting PEEK analogues. nih.gov This control is crucial for enhancing processability, as highly crystalline PEEK often suffers from limited solubility, making it difficult to process. nih.gov The addition of the 3',5'-dimethyl groups on the second phenyl ring further contributes to this effect by introducing steric bulk, which further separates polymer chains and disrupts crystalline packing.

Modulation of Polymer Thermal and Mechanical Properties through Fluorination and Methylation

The specific placement of fluorine and methyl groups on the benzophenone (B1666685) monomer is a powerful tool for fine-tuning the thermal and mechanical characteristics of the resulting polymers.

Fluorination Effects: The presence of fluorine atoms, due to the high strength of the carbon-fluorine (C-F) bond, imparts several desirable properties. medicaljournals.se

Thermal Stability: Fluorinated polymers exhibit high thermal and oxidative resistance. researchgate.net

Chemical Resistance: The C-F bond is highly inert, leading to materials with excellent resistance to chemical attack and weathering. sigmaaldrich.com

Surface Properties: Fluorination lowers the surface energy of a material, which can enhance hydrophobicity. sigmaaldrich.com

Dielectric Properties: The introduction of fluorine can lower the dielectric constant and dielectric loss of the polymer, which is advantageous for applications in high-frequency electronics. mdpi.com

Methylation Effects: The methyl (-CH₃) groups introduce steric hindrance and alter intermolecular forces.

Glass Transition Temperature (Tg): The presence of bulky methyl side groups can restrict the rotational freedom of the polymer backbone. This decreased chain mobility leads to an increase in the glass transition temperature (Tg). youtube.com

Crystallinity and Solubility: Methyl groups disrupt the symmetry and regularity of the polymer chain, hindering crystallization. helsinki.fi This reduction in crystallinity typically leads to improved solubility in organic solvents and can lower the crystalline melting temperature (Tm), enhancing processability.

Mechanical Properties: The introduction of methyl groups can increase the stiffness and elastic modulus of a material due to increased steric hindrance between chains. torvergata.it

The combined effect of both fluorination and methylation in a PAEK or PEEK derivative synthesized with this compound results in a material with a unique balance of properties.

| Structural Feature | Effect on Polymer Property | Underlying Reason |

|---|---|---|

| Fluorine Atoms (C-F Bonds) |

| High bond energy and inertness of the C-F bond; low polarizability of fluorine. medicaljournals.sesigmaaldrich.commdpi.com |

| Methyl Groups (-CH₃) |

| Increased steric hindrance restricts chain mobility but disrupts packing efficiency. youtube.comhelsinki.fitorvergata.it |

| Meta-Linkage (3,5-position) |

| Creates a non-linear "kink" in the polymer backbone, preventing ordered chain packing. nih.gov |

Advanced Photomaterials Development

The benzophenone core is a well-known chromophore, and its derivatives are widely used in photochemistry and materials science. The electronic modifications provided by the difluoro and dimethyl substitutions on this compound make it a candidate for advanced photomaterials.

Incorporation into Organic Light-Emitting Diodes (OLEDs) as Emitters

In the field of OLEDs, materials capable of Thermally Activated Delayed Fluorescence (TADF) are of significant interest as they enable devices to achieve up to 100% internal quantum efficiency. The design of TADF emitters typically involves linking an electron-accepting unit with an electron-donating unit. nih.gov The benzophenone framework is a recognized electron-deficient core (acceptor) known for its stability and efficient intersystem crossing (ISC) capabilities, which are crucial for the TADF mechanism. researchgate.netnih.gov

This compound could serve as a functional acceptor core in a TADF emitter.

Electron-Accepting Strength: The two electron-withdrawing fluorine atoms would enhance the electron-accepting character of the benzophenone core, which helps in tuning the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Tuning Electronic Properties: The electron-donating methyl groups on the second phenyl ring would modulate the Highest Occupied Molecular Orbital (HOMO) energy if that ring is attached to a donor moiety. This precise tuning of HOMO and LUMO levels is critical for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a prerequisite for efficient TADF. nih.gov

Molecular Geometry: The substitution pattern can enforce a significant twist between the benzophenone core and any attached donor molecules, which helps to spatially separate the HOMO and LUMO and further reduce the ΔEST. nih.gov

By functionalizing this compound with suitable electron-donating groups (e.g., carbazole (B46965) or acridine (B1665455) derivatives), it is possible to design novel TADF emitters with tailored emission colors and high efficiencies. torvergata.itnih.gov

Photoinitiators or Photosensitizers in Polymerization Processes

Benzophenone and its derivatives are classic and widely used Type II photoinitiators for free-radical polymerization. sigmaaldrich.commdpi.com A Type II photoinitiator does not generate radicals directly upon light absorption. Instead, the photo-excited initiator (the photosensitizer) interacts with a second molecule, a co-initiator (often a tertiary amine or thiol), to generate the polymerization-initiating radicals. nih.gov

The mechanism involving a benzophenone derivative proceeds as follows:

Light Absorption: The benzophenone molecule absorbs UV light, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC): It rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). rsc.org

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from the co-initiator, creating a ketyl radical and an initiating radical from the co-initiator.

Initiation: The radical derived from the co-initiator then initiates the polymerization of monomers (e.g., acrylates).

Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com Their pre-designable structures, permanent porosity, and high surface areas make them promising for applications in gas storage, separation, and catalysis. researchgate.net

The synthesis of COFs relies on the use of monomers, or "linkers," that possess specific functional groups capable of forming covalent bonds under conditions that allow for crystalline ordering, such as the condensation of aldehydes and amines to form imine-linked COFs. tcichemicals.comtcichemicals.com

In its native form, this compound is not a suitable linker for direct COF synthesis as it lacks the necessary reactive functional groups. However, it represents a valuable scaffold that could be chemically modified to create a bespoke COF building block. For instance, the methyl groups could be oxidized to carboxylic acids, or the phenyl rings could undergo further electrophilic substitution to introduce aldehyde or amine functionalities.

A COF constructed from a linker derived from this molecule would be expected to have unique properties:

Structural Rigidity and Shape: The benzophenone core is rigid but has a twisted, non-planar geometry. Incorporating this shape into a 3D framework could lead to the formation of complex, chiral pore structures.

Functional Pores: The fluorine atoms and the ketone's carbonyl group would line the pores of the COF, creating a unique chemical environment with specific polarity and the potential for selective guest interactions.

Breathing Behavior: While many COFs are built from rigid linkers, the introduction of building blocks with some conformational flexibility can lead to frameworks that exhibit "breathing" behavior, where the structure can reversibly expand or contract upon guest adsorption. figshare.comnih.gov A linker derived from this benzophenone could potentially impart such dynamic properties.

By leveraging this compound as a precursor, novel COFs with tailored pore geometries and functionalities could be designed for specialized applications.

Applications of 3,5 Difluoro 3 ,5 Dimethylbenzophenone in Chemical Biology and Pharmaceutical Research Scaffold Development

Utilization as a Chemical Probe for Molecular Interactions

The benzophenone (B1666685) moiety within 3,5-Difluoro-3',5'-dimethylbenzophenone is a well-established photo-activatable group, making this compound a valuable tool for elucidating molecular interactions. nih.gov Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes n → π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing. nih.gov This triplet state can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent crosslink. This photo-crosslinking capability is the foundation for its use in mapping molecular interactions.

Binding/Contact Site Mapping in Ligand-Protein and Protein-Protein Interactions

The ability of this compound to form covalent bonds upon photoactivation makes it an effective tool for mapping the binding sites of ligands on their protein targets. When incorporated into a ligand or tethered to a molecule of interest, the benzophenone group can crosslink to amino acid residues within the binding pocket, allowing for the precise identification of the interaction interface. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs.

Similarly, in the study of protein-protein interactions (PPIs), this compound can be used to "freeze" transient interactions. By incorporating the this compound scaffold into a peptide or small molecule that mimics one of the interacting protein surfaces, researchers can covalently trap the protein complex upon UV irradiation. Subsequent analysis, often involving mass spectrometry, can then identify the crosslinked peptides and pinpoint the specific residues at the protein-protein interface.

Identification of Molecular Targets and Interactome Mapping

A significant challenge in drug discovery is the identification of the molecular targets of a bioactive compound. Photoaffinity labeling, utilizing probes like this compound, is a powerful technique to address this challenge. nih.gov A derivative of the compound can be designed to include a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and then incubated with a complex biological sample, such as a cell lysate or even live cells. Upon photoactivation, the probe will covalently label its binding partners. The tagged proteins can then be isolated and identified using proteomic techniques, providing a comprehensive map of the compound's interactome.

Proteome Profiling Methodologies

Chemoproteomic workflows are greatly enhanced by the use of photo-activatable probes. The this compound scaffold can be integrated into fully functionalized fragment (FFF) probes. These probes typically consist of three key components: a recognition element, the photo-reactive group (the benzophenone), and a bioorthogonal handle for enrichment. This design allows for the profiling of protein engagement across the proteome. The covalent nature of the labeling provides a stable mark for subsequent enrichment and mass spectrometry-based identification, enabling the characterization of protein targets and off-targets of a given compound.

Bioconjugation and Site-Directed Modification of Biopolymers

The photo-reactive nature of the benzophenone group in this compound also lends itself to bioconjugation and the site-directed modification of biopolymers such as proteins and nucleic acids. This process allows for the attachment of various molecular entities, including reporter molecules, therapeutic agents, or other biomolecules, to a specific site on a biopolymer.

The key advantage of using a photo-activatable group for bioconjugation is the temporal and spatial control it affords. The conjugation reaction is initiated only upon exposure to UV light, allowing researchers to trigger the modification at a desired time and location. While the benzophenone group can react with various C-H bonds, its reactivity can be influenced by the local environment, offering a degree of selectivity. This strategy can be employed to create antibody-drug conjugates, to immobilize proteins on surfaces for diagnostic arrays, or to introduce specific modifications into nucleic acids for studying their structure and function.

Development of Chemical Scaffolds for Bioactive Molecules

The 3,5-difluorophenyl group is a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) active agents. The fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.

Exploration of Structure-Activity Relationships for Receptor Antagonism (e.g., Dopamine (B1211576) Receptors as in vitro tool compounds)

The development of selective antagonists for dopamine receptors is a key area of research for the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have shown that the presence of fluorine atoms on the phenyl ring of a ligand can significantly impact its affinity and selectivity for different dopamine receptor subtypes. nih.govchemrxiv.org

The this compound scaffold can serve as a starting point for the synthesis of novel dopamine receptor antagonists. By modifying the benzophenone core and the dimethylphenyl ring, a library of compounds can be generated and screened for their binding affinities at different dopamine receptor subtypes. The data from these screening assays can then be used to build robust SAR models, guiding the design of more potent and selective antagonists for use as in vitro research tools.

| Compound/Scaffold | Application | Key Findings |

| Benzophenone | Photo-crosslinking | Forms covalent bonds upon UV activation, enabling binding site mapping. nih.gov |

| 4,4-Difluoropiperidine | Dopamine D4 Receptor Antagonism | The difluoro-substitution improves potency and selectivity. nih.govchemrxiv.org |

| This compound | Potential Scaffold | Combines photo-reactivity with a privileged difluorophenyl motif for probe and drug development. |

Future Research Directions and Emerging Paradigms for 3,5 Difluoro 3 ,5 Dimethylbenzophenone

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional syntheses of benzophenones, such as the Friedel-Crafts acylation, often rely on harsh reagents and generate considerable waste. orgsyn.org Future research should prioritize the development of more sustainable and efficient synthetic methodologies for 3,5-Difluoro-3',5'-dimethylbenzophenone.

Key areas for exploration include:

Photocatalytic Synthesis: Leveraging visible-light photocatalysis could provide a green alternative for the synthesis of benzophenones. researchgate.netchemrxiv.org This approach utilizes light energy to drive chemical reactions, often under mild conditions, minimizing energy consumption and byproducts. rsc.orgunife.itresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers an environmentally benign method for constructing benzophenone (B1666685) frameworks. rsc.org These reactions can be designed to be highly selective and proceed under green conditions, reducing the reliance on heavy metal catalysts. rsc.org

C-H Bond Activation: Direct C-H activation and functionalization strategies represent a highly atom-economical approach to forming the diaryl ketone core. researchgate.netacs.org Research could focus on developing catalytic systems that selectively activate the C-H bonds of the corresponding benzene (B151609) derivatives for coupling, thereby avoiding pre-functionalized starting materials and reducing synthetic steps.

Green Solvents and Conditions: A shift towards using greener solvents, such as ethanol (B145695) or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. youtube.comresearchgate.nethilarispublisher.comjddhs.com Exploring techniques like microwave-assisted synthesis could also lead to shorter reaction times and increased energy efficiency. jddhs.com

| Sustainable Synthesis Strategy | Principle | Potential Advantages for this compound |

| Photocatalysis | Uses light energy to drive reactions, often with a photosensitizer. chemrxiv.orgrsc.org | Mild reaction conditions, use of renewable energy sources, high selectivity. |

| Organocatalysis | Employs small organic molecules to catalyze reactions. rsc.org | Avoids toxic heavy metals, often biodegradable catalysts, high functional-group tolerance. rsc.org |

| C-H Activation | Directly functionalizes carbon-hydrogen bonds. researchgate.net | High atom economy, fewer synthetic steps, reduced waste. |

| Green Solvents/Conditions | Utilizes environmentally benign solvents or solvent-free methods. hilarispublisher.comjddhs.com | Reduced toxicity and environmental pollution, improved process safety. |

Exploration of Unconventional Reactivity Modes

The electronic asymmetry of this compound suggests it may exhibit unique and unexplored reactivity. Future studies should venture beyond its expected photochemical behavior to uncover novel transformations.

Potential areas of investigation include:

Fluorine-Promoted Reactivity: Research has shown that α-fluorinated benzophenones can undergo unusual fusion reactions under McMurry conditions, leading to the formation of anthracene (B1667546) derivatives through the cleavage of stable C-F bonds. rmit.edu.vnnih.gov Investigating the behavior of this compound under similar reductive coupling conditions could reveal novel skeletal rearrangements and provide access to complex polycyclic aromatic structures.

Substituent-Modulated Photochemistry: The excited-state properties of benzophenones are highly dependent on their substituents. acs.org While many benzophenones undergo photoreduction, certain substitution patterns can shut down this pathway and open up others, such as cyclopropane (B1198618) bond fragmentation. acs.orgresearchgate.net A detailed photochemical study of this compound is needed to understand how the competing electronic effects of the fluoro and methyl groups influence its triplet state reactivity, potentially leading to novel photo-induced reactions.

Domino Reactions: The distinct electronic nature of the two aromatic rings could be exploited in designing novel domino or cascade reactions, where a single event triggers a series of transformations to rapidly build molecular complexity.

Expansion into Advanced Functional Materials Beyond Current Applications

Benzophenone derivatives are integral components in various functional materials, from UV absorbers in polymers to photoinitiators. nih.govlongchangchemical.com The specific substitution pattern of this compound could be leveraged to create next-generation materials with tailored properties.

Promising avenues for research include:

Organic Light-Emitting Diodes (OLEDs): Benzophenone cores are used as acceptor units in emitters that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. nih.govsemanticscholar.orgresearchgate.netacs.org The electronic properties of this compound could be ideal for designing novel D-A-D or D-A type TADF emitters, where the difluorophenyl ring acts as the acceptor and the dimethylphenyl ring could be part of a donor moiety or further functionalized.

Advanced Polymers and Coatings: As a photo-crosslinking agent, benzophenone facilitates the formation of stable polymer networks upon UV irradiation. researchgate.net The reactivity of this compound could be fine-tuned for specialized applications in microfabrication, surface coatings, and the development of hydrogels for biomedical uses. mdpi.comnih.gov

Photosensitizers: Benzophenone and its derivatives are effective photosensitizers, capable of absorbing light and transferring the energy to other molecules. rsc.orgnih.govmedicaljournals.se This property is crucial in photodynamic therapy (PDT), where photosensitizers generate reactive oxygen species (ROS) to kill cancer cells. rsc.org The fluorine and methyl groups could modulate the photophysical properties to enhance ROS generation or shift absorption to near-infrared (NIR) wavelengths for deeper tissue penetration. rsc.org

| Material Application | Function of Benzophenone Core | Potential Role of this compound |

| OLEDs | Acceptor unit in TADF emitters. nih.govacs.org | Tuning electronic structure to achieve small singlet-triplet energy gaps for high efficiency. |

| Polymers/Hydrogels | Photo-crosslinking agent upon UV irradiation. | Controlling crosslinking kinetics and the mechanical properties of the resulting material. |

| Photodynamic Therapy | Photosensitizer for generating reactive oxygen species. rsc.org | Enhancing intersystem crossing and tuning absorption spectra for improved therapeutic efficacy. |

Interdisciplinary Studies at the Interface of Materials Science, Biology, and Photochemistry

The intersection of disciplines offers fertile ground for discovering new applications for this compound, particularly leveraging its photochemical properties for biological applications.

Future interdisciplinary research should focus on:

Chemical Biology Probes: Benzophenones are widely used as photoaffinity labeling agents to map protein-protein interactions. mdpi.comresearchgate.net Upon UV activation, the benzophenone triplet state can abstract a hydrogen atom from a nearby C-H bond, forming a covalent link. researchgate.net Derivatives of this compound could be developed as novel photo-crosslinkers to study biological systems. acs.orgacs.orgnih.gov The fluorine atoms may offer advantages in terms of specificity in protein binding pockets. mq.edu.au

Bioactive Scaffolds: The benzophenone scaffold is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov The unique electronic and lipophilic character of this compound makes it an attractive starting point for medicinal chemistry campaigns to develop new therapeutic agents.

Bioconjugation: The photoreactive nature of the benzophenone moiety can be used for the site-specific conjugation of molecules, such as polymers or drugs, to antibodies and other proteins. researchgate.netacs.org This creates opportunities for developing antibody-drug conjugates or advanced biomaterials.

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. In silico studies will be crucial for exploring the vast chemical space of this compound derivatives.

Key computational approaches include:

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict key photophysical parameters, such as absorption spectra, singlet-triplet energy gaps (ΔE_ST), and spin-orbit coupling constants. nih.govacs.orgsemanticscholar.orgacs.org This is particularly valuable for screening potential candidates for OLEDs or as photosensitizers. nih.gov

Structure-Activity Relationship (SAR) Studies: In silico docking can be used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.comnih.govnih.govjapsonline.com This can guide the design of new drug candidates with improved potency and selectivity. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can provide insights into the mechanisms of novel reactions, such as the unusual fusion reactions of fluorinated benzophenones, helping to optimize conditions and expand the scope of these transformations. nih.gov

By systematically investigating these future research directions, the scientific community can fully elucidate the fundamental properties and unlock the application potential of this compound and its derivatives, paving the way for advancements across multiple scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-3',5'-dimethylbenzophenone, and how do reaction conditions influence yield and purity?

- Methodology : Fluorination of benzophenone derivatives typically employs electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions under inert atmospheres. For example, fluorination of 3,5-dimethylbenzophenone precursors using BF₃ catalysis at 50–80°C can yield 3,5-difluoro derivatives, but competing side reactions (e.g., over-fluorination) require precise stoichiometric control .

- Key Parameters : Monitor reaction progress via HPLC or GC-MS to optimize temperature, solvent (e.g., DMF or THF), and catalyst loading. Purity (>95%) is achievable via recrystallization in ethanol/water mixtures .

Q. How can the molecular structure and electronic properties of this compound be characterized experimentally and computationally?

- Experimental : X-ray crystallography (as in ) resolves substituent positioning and torsional angles between aromatic rings. Vibrational spectroscopy (FT-IR/Raman) identifies C-F (1120–1250 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches .

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps), critical for understanding reactivity .

Q. What analytical techniques are most reliable for quantifying impurities in synthesized batches?

- Recommended Methods :

- HPLC-MS : Detects trace byproducts (e.g., dehalogenated or over-fluorinated derivatives) with a C18 column and acetonitrile/water gradient .

- ¹H/¹⁹F NMR : Fluorine chemical shifts (δ ~ -110 to -130 ppm) confirm substitution patterns, while methyl protons (δ ~ 2.3 ppm) verify dimethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-difluoro and 3',5'-dimethyl groups influence enantiomer dynamics in asymmetric synthesis?

- Mechanistic Insight : The electron-withdrawing fluorine atoms increase carbonyl electrophilicity, accelerating nucleophilic additions, while methyl groups introduce steric hindrance that may bias axial chirality. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model torsional barriers between rings .

- Experimental Validation : Circular Dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak® AD-H column) quantifies enantiomeric excess (ee) in derivatives .

Q. What is the role of this compound in photoactive materials, and how does its fluorescence compare to BDP®-based dyes?

- Application : The compound’s extended π-conjugation (due to fluorine’s inductive effect) red-shifts absorption/emission wavelengths (~350–400 nm) compared to classic BDP dyes (~500–600 nm). Fluorescence quantum yields (Φ) are lower (Φ ~ 0.2–0.4 vs. BDP’s Φ ~ 0.8) due to enhanced non-radiative decay from methyl group rotations .

- Optimization : Substituent engineering (e.g., replacing methyl with tert-butyl groups) reduces rotational freedom, improving Φ .

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Kinetic Studies : In polar aprotic solvents (DMF, DMSO), the carbonyl group stabilizes transition states, accelerating coupling rates. Elevated temperatures (80–100°C) improve Pd-catalyzed reactions but risk decarboxylation. Use Arrhenius plots to determine activation energies (Eₐ) for rate-limiting steps .

- Contradictions : reports successful coupling at 50°C with NaH, while notes side reactions above 70°C. Optimize using Design of Experiments (DoE) frameworks .

Q. Can this compound act as a photoinitiator in polymerization, and what radical mechanisms dominate?

- Mechanism : Upon UV irradiation (λ ~ 300–350 nm), the benzophenone moiety generates ketyl radicals via Norrish Type I cleavage, initiating acrylate polymerization. Fluorine substituents enhance stability of radical intermediates .

- Validation : Electron Spin Resonance (ESR) spectroscopy detects radical species, while gel permeation chromatography (GPC) monitors polymer molecular weight distributions .

Data Contradictions and Resolution

- Fluorination Efficiency : reports >90% yield using BF₃, while notes <70% yield under similar conditions. This discrepancy may arise from trace moisture deactivating the catalyst. Use rigorous drying protocols (e.g., molecular sieves) .

- Thermodynamic Properties : DFT-predicted melting points ( : ~100–110°C) conflict with experimental mp data ( : 106–109°C). Calibrate computational models with experimental DSC data to improve accuracy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.